3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide
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Overview
Description
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide is a complex organic compound with a unique structure that combines a benzoxazepine ring with a phenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the benzoxazepine ring through a cyclization reaction, followed by the introduction of the phenyl group and the propanamide moiety through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide include other benzoxazepine derivatives and compounds with similar structural features, such as:
- 1-phenyl-1,3,3-trimethylindane
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1,3,5-tris(4-formylphenyl)benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Biological Activity
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide (CAS Number: 921542-24-7) is a synthetic compound with potential biological activity. Its molecular formula is C21H24N2O3, and it has a molecular weight of 352.4 g/mol. This compound is part of a class of benzoxazepine derivatives that have been studied for various pharmacological properties.
Anticancer Properties
Recent studies have shown that benzoxazepine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated effectiveness against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of related compounds on A549 lung cancer cells, it was found that these derivatives induced apoptosis and inhibited cell growth in a dose-dependent manner. The IC50 values for related compounds ranged from 10 to 30 µM, indicating moderate potency against lung cancer cells .
Antimicrobial Activity
The antimicrobial properties of benzoxazepine derivatives have also been investigated. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 25 µg/mL |
Compound B | Escherichia coli | 50 µg/mL |
Compound C | Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the benzoxazepine scaffold may be an effective template for developing new antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives inhibit enzymes involved in cancer progression and bacterial metabolism.
- Receptor Interaction : Some studies suggest that these compounds may act as ligands for specific receptors involved in cell signaling pathways.
- Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazepine derivatives. Modifications at specific positions on the benzoxazepine ring can enhance potency and selectivity towards cancer or microbial targets.
Key Structural Features Influencing Activity:
- Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.
- Alkyl Groups on the Benzoxazepine Ring : Variations in alkyl chain length and branching can influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)14-26-18-11-10-16(13-17(18)23(3)20(21)25)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQKZMVLKMCDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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